4-butyl-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide
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Description
4-butyl-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C16H27N3OS2 and its molecular weight is 341.53. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Acridine-Acetazolamide Conjugates : A study by Ulus et al. (2016) explored the microwave-assisted synthesis of novel acridine-acetazolamide conjugates from 4-amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide, showing potent inhibition effects on human carbonic anhydrase isoforms. These findings highlight the potential of thiadiazole derivatives in developing inhibitors for specific enzymes (Ulus et al., 2016).
Anticancer Agents : Gomha et al. (2017) synthesized novel thiazole and 1,3,4-thiadiazole derivatives, demonstrating potent anticancer activities, particularly against Hepatocellular carcinoma cell lines. This research underscores the significance of thiadiazole derivatives as scaffolds for anticancer drug development (Gomha et al., 2017).
Antibacterial Activities : Li et al. (2007) reported the synthesis and preliminary antibacterial tests of 1,4-Bis[(3-aryl)-1,2,4-triazolo[3,4-b]-[1,3,4]thiadiazole-6-yl]Butanes, showing effectiveness against common bacterial strains. This suggests the utility of thiadiazole derivatives in creating new antibacterial compounds (Li et al., 2007).
Chemical Synthesis Techniques
Thiation and Cyclization Procedures : Vicentini et al. (1994) detailed a new procedure for synthesizing 4H-pyrazolo[1,5-c][1,3,5]thiadiazine-4-thiones, demonstrating innovative methods in the synthesis of complex thiadiazole derivatives (Vicentini et al., 1994).
Oxidative Dimerization in Ionic Liquids : Yan et al. (2003) utilized ionic liquids for the oxidative dimerization of thioamides to synthesize 3,5-diaryl-1,2,4-thiadiazoles, presenting an environmentally friendly method for producing thiadiazole derivatives (Yan et al., 2003).
Properties
IUPAC Name |
4-butyl-N-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)cyclohexane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3OS2/c1-4-5-6-12-7-9-13(10-8-12)14(20)17-15-18-19-16(22-15)21-11(2)3/h11-13H,4-10H2,1-3H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPIKMHQGFOBPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NC2=NN=C(S2)SC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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